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Compound of Interest

Compound Name: Umespirone

Cat. No.: B1683393

This technical guide provides a comprehensive overview of the chemical synthesis, structure,
and pharmacological profile of Umespirone (KC-9172). The document is intended for
researchers, scientists, and professionals in the field of drug development and medicinal
chemistry. It details the synthetic pathways, experimental protocols, and the underlying
signaling mechanisms of Umespirone's action.

Chemical Structure and Properties

Umespirone is a psychoactive compound belonging to the azapirone class of drugs, known for
its anxiolytic and antipsychotic properties.[1] Its chemical structure is characterized by a unique
bicyclic core.

IUPAC Name: 3-butyl-7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-9,9-dimethyl-3,7-
diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone[1]

CAS Number: 107736-98-1[1]

Property Value Reference
Molecular Formula C2sH40N4Os [1]
Molar Mass 512.651 g-mol~—1 [1]

Synthesis of Umespirone
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The synthesis of Umespirone is achieved through a patented multi-step process that involves
the construction of a key bicyclic intermediate followed by a convergent synthesis step.

Synthesis of the Bicyclic Core: 3-butyl-9,9-dimethyl-3,7-
diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone

The synthesis of the core bicyclic structure is a critical part of the overall process and is
accomplished in three main steps:

Step 1: Synthesis of Ethyl 2-cyano-3-methylbut-2-enoate

The synthesis begins with the condensation of ethyl cyanoacetate and acetone.
o Reactants: Ethyl cyanoacetate, Acetone

e Product: Ethyl 2-cyano-3-methylbut-2-enoate

Step 2: Synthesis of N-butyl-2,4-dicyano-3,3-dimethylglutarimide

The product from the first step is then reacted with N-butylcyanoacetamide in the presence of a
base.

e Reactants: Ethyl 2-cyano-3-methylbut-2-enoate, N-butylcyanoacetamide
o Catalyst: Sodium methoxide solution

e Product: N-butyl-2,4-dicyano-3,3-dimethylglutarimide

Step 3: Cyclization to form the Bicyclic Core

The glutarimide derivative undergoes cyclization in the presence of a strong acid to yield the
desired bicyclic tetraone.

e Reactant: N-butyl-2,4-dicyano-3,3-dimethylglutarimide
o Catalyst: Phosphoric acid

e Product: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
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Synthesis of the Piperazine Side Chain: 1-(4-
bromobutyl)-4-(2-methoxyphenyl)piperazine

The synthesis of the side chain involves the reaction of 1-(o-anisyl)piperazine with 1,4-
dibromobutane.

¢ Reactants: 1-(o-anisyl)piperazine, 1,4-dibromobutane

e Product: 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine quaternary salt

Convergent Synthesis of Umespirone

The final step is a convergent synthesis where the bicyclic core and the piperazine side chain
are coupled.

o Reactants: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, 1-(4-
bromobutyl)-4-(2-methoxyphenyl)piperazine

o Catalyst: Potassium carbonate

e Product: Umespirone

Experimental Protocols

While specific, detailed experimental protocols with reaction conditions such as temperature,
time, and purification methods are not fully available in the public domain, the following
represents a generalized procedure based on the patented synthesis and common organic
chemistry practices.
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Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for Umespirone and its intermediates are not

readily available in public databases. However, for a molecule with the structure of

Umespirone, one would expect the following characteristic signals:
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Technique

Expected Features

1H NMR

Signals corresponding to the butyl group, the
dimethyl groups on the bicyclic core, the
methylene groups of the butyl linker, the
piperazine ring protons, and the aromatic

protons of the methoxyphenyl group.

13C NMR

Signals for the carbonyl carbons in the tetraone
structure, the quaternary carbon of the dimethyl
group, carbons of the butyl group and linker,
piperazine ring carbons, and the aromatic and

methoxy carbons.

Characteristic absorption bands for C=0
stretching of the imide groups, C-N stretching,

and aromatic C-H and C=C stretching.

Mass Spec

A molecular ion peak corresponding to the
calculated molecular weight of Umespirone,

along with characteristic fragmentation patterns.

Pharmacological Profile and Mechanism of Action

Umespirone exhibits a complex pharmacological profile, acting on multiple neurotransmitter

systems. Its primary mechanism of action involves interactions with serotonin and dopamine

receptors.

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of Umespirone for various receptors.
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Receptor Affinity (Ki, nM) Reference
5-HT1a 15

D2 23

o1-adrenoceptor 14

Sigma 558

Signaling Pathways

Umespirone's activity as a partial agonist at 5-HT1a and D2 receptors is central to its
therapeutic effects. These receptors are G-protein coupled receptors (GPCRs) that modulate
downstream signaling cascades.
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Caption: Synthetic workflow for Umespirone.
5-HT1a Receptor Signaling Pathway:

As a partial agonist, Umespirone binds to and activates 5-HT1a receptors, which are coupled
to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase,
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resulting in decreased intracellular levels of cyclic AMP (CAMP). The By subunit of the G-protein
can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly
rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. This

overall effect leads to hyperpolarization and reduced neuronal excitability.
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Caption: Umespirone's action on the 5-HT1A receptor signaling pathway.
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D2 Receptor Signaling Pathway:

Similar to its action on 5-HT1a receptors, Umespirone's partial agonism at D2 receptors also
involves Gi/o protein coupling. Activation of D2 receptors leads to the inhibition of adenylyl
cyclase and a subsequent decrease in CAMP levels. The Gy subunits can also modulate
various downstream effectors, including ion channels and other signaling proteins, contributing

to the overall modulation of neuronal function.
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Caption: Umespirone's action on the D2 receptor signaling pathway.

© 2025 BenchChem. All rights reserved.

10/12 Tech Support


https://www.benchchem.com/product/b1683393?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Umespirone is a synthetically accessible compound with a distinct chemical structure and a
multi-faceted pharmacological profile. Its synthesis involves a convergent approach, and its
mechanism of action is primarily driven by its partial agonist activity at 5-HT1a and D2 receptors.
This technical guide provides a foundational understanding of Umespirone for professionals
engaged in pharmaceutical research and development. Further investigation into the specific
reaction conditions and the acquisition of detailed spectroscopic data would provide a more
complete picture of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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